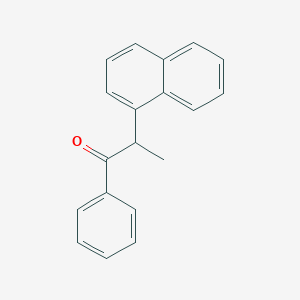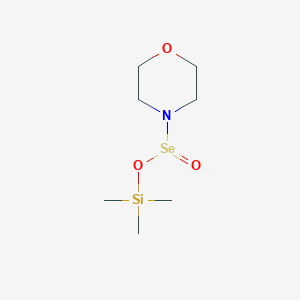![molecular formula C19H11NO4 B14479081 2-(4-Nitrophenyl)benzo[H]chromen-4-one CAS No. 71601-18-8](/img/structure/B14479081.png)
2-(4-Nitrophenyl)benzo[H]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group at the second position of the benzo[H]chromen-4-one structure. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)benzo[H]chromen-4-one typically involves a multicomponent reaction. One common method is the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot reaction is efficient and yields the desired chromene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of eco-friendly and cost-effective catalysts like PTSA is preferred for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)benzo[H]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)benzo[H]chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In antitumor studies, it induces apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine
- 2-Phenyl-4H-chromen-4-one
- 4H-chromen-4-imines
Comparison: 2-(4-Nitrophenyl)benzo[H]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromene derivatives, it exhibits enhanced antimicrobial and antitumor properties, making it a valuable compound for further research .
Propriétés
Numéro CAS |
71601-18-8 |
|---|---|
Formule moléculaire |
C19H11NO4 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11NO4/c21-17-11-18(13-5-8-14(9-6-13)20(22)23)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-11H |
Clé InChI |
CZHZLRYJEQSRDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



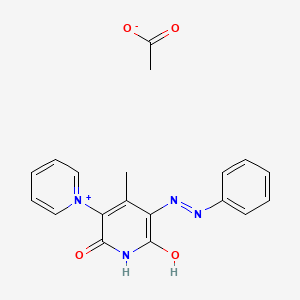

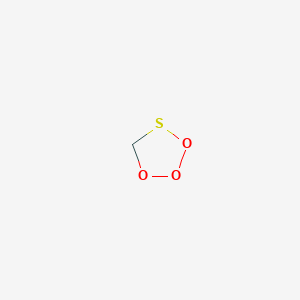
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)


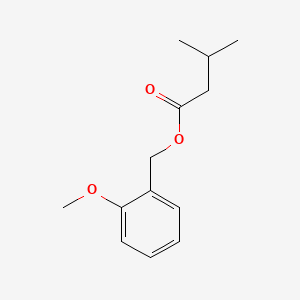
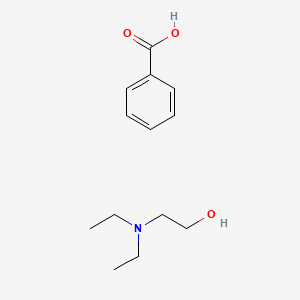
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
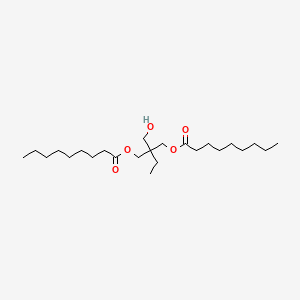
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
